molecular formula C17H17F3O5S B14256822 2-Methyl-1-{4-[4-(trifluoromethoxy)phenoxy]benzene-1-sulfonyl}propan-2-ol CAS No. 439614-89-8

2-Methyl-1-{4-[4-(trifluoromethoxy)phenoxy]benzene-1-sulfonyl}propan-2-ol

Cat. No.: B14256822
CAS No.: 439614-89-8
M. Wt: 390.4 g/mol
InChI Key: MWNFOSCUKPWJKU-UHFFFAOYSA-N
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Description

2-Methyl-1-{4-[4-(trifluoromethoxy)phenoxy]benzene-1-sulfonyl}propan-2-ol is a complex organic compound with the molecular formula C11H13F3O3. This compound is known for its unique chemical structure, which includes a trifluoromethoxy group, a phenoxy group, and a sulfonyl group. It has a molecular weight of 250.21 g/mol and is characterized by its high boiling point of approximately 274.4°C and a density of 1.245 g/cm³ .

Preparation Methods

The synthesis of 2-Methyl-1-{4-[4-(trifluoromethoxy)phenoxy]benzene-1-sulfonyl}propan-2-ol involves multiple steps. One common synthetic route includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nitration and Reduction: The acylated product undergoes nitration to introduce a nitro group, which is then reduced to an amine.

    Sulfonation: The amine group is then sulfonated using a sulfonyl chloride to introduce the sulfonyl group.

    Substitution: Finally, the trifluoromethoxy group is introduced through a nucleophilic substitution reaction.

Chemical Reactions Analysis

2-Methyl-1-{4-[4-(trifluoromethoxy)phenoxy]benzene-1-sulfonyl}propan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

2-Methyl-1-{4-[4-(trifluoromethoxy)phenoxy]benzene-1-sulfonyl}propan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-{4-[4-(trifluoromethoxy)phenoxy]benzene-1-sulfonyl}propan-2-ol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The sulfonyl group can form strong hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar compounds to 2-Methyl-1-{4-[4-(trifluoromethoxy)phenoxy]benzene-1-sulfonyl}propan-2-ol include:

Properties

CAS No.

439614-89-8

Molecular Formula

C17H17F3O5S

Molecular Weight

390.4 g/mol

IUPAC Name

2-methyl-1-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpropan-2-ol

InChI

InChI=1S/C17H17F3O5S/c1-16(2,21)11-26(22,23)15-9-7-13(8-10-15)24-12-3-5-14(6-4-12)25-17(18,19)20/h3-10,21H,11H2,1-2H3

InChI Key

MWNFOSCUKPWJKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(F)(F)F)O

Origin of Product

United States

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